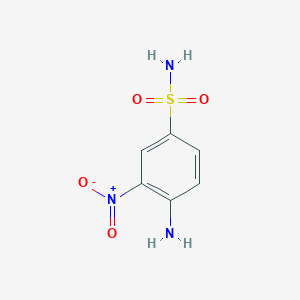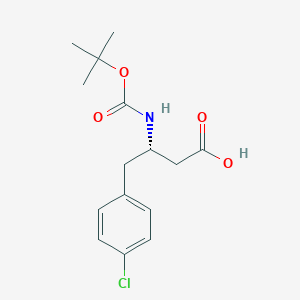
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 2-aminoethoxycarbamate” is a chemical compound with the CAS number 894414-38-1 . It is also known as "Carbamic acid, N-(2-aminoethoxy)-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular formula of “tert-butyl 2-aminoethoxycarbamate” is C7H16N2O3 . Its molecular weight is 176.21 .Physical And Chemical Properties Analysis
The density of “tert-butyl 2-aminoethoxycarbamate” is predicted to be 1.058±0.06 g/cm3 . Its pKa is predicted to be 8.74±0.10 .Applications De Recherche Scientifique
Asymmetric Hydrogenation of Enamines
- The compound has been utilized in the synthesis of beta-amino acid pharmacophores through asymmetric hydrogenation of enamine esters. This process involves chiral ferrocenyl ligands and [Rh(COD)Cl]2, leading to high enantiomeric excesses and offering a concise approach to N-Boc amino ester derivatives (Kubryk & Hansen, 2006).
N-tert-Butoxycarbonylation of Amines
- The compound has been used as a catalyst in N-tert-butoxycarbonylation of amines, demonstrating efficient and environmentally benign processes. This method is advantageous for producing N-Boc derivatives chemoselectively in excellent yields, which are essential in peptide synthesis (Heydari et al., 2007).
Synthesis of Chiral Monomer Precursors
- This compound has been instrumental in synthesizing chiral monomer precursors for stereoregular polyamides. It involves regioselective attack, tosylation, and substitution processes to yield specific amino group derivatives (Gómez et al., 2003).
Collagen Cross-Link Synthesis
- It plays a role in synthesizing key intermediates for collagen cross-links, demonstrating its potential in bioorganic chemistry and material science (Adamczyk et al., 1999).
Quantitative Cleavage Analysis
- The tert-butyloxycarbonyl group, a part of this compound, has been studied for its quantitative cleavage from N-blocked amino acids and peptides. This research is significant for understanding the protection and deprotection mechanisms in peptide chemistry (Ehrlich-Rogozinski, 1974).
Liquid Chromatographic Separation
- The compound has been a subject in developing chromatography methods for the chiral resolution of its isomers. This research highlights its importance in analytical chemistry (Vaccher et al., 1991).
Propriétés
IUPAC Name |
(3S)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLLTGZBXJRGH-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147160 |
Source


|
| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid | |
CAS RN |
270596-42-4 |
Source


|
| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


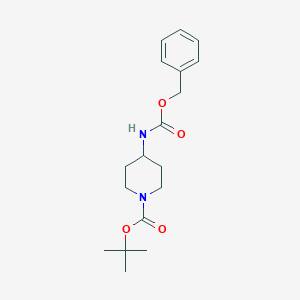

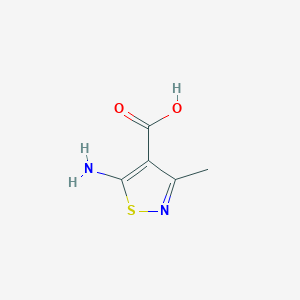
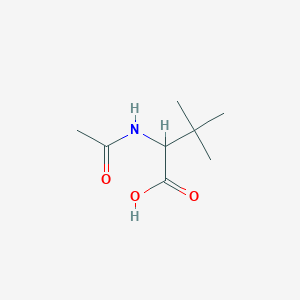


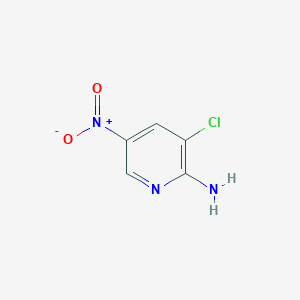
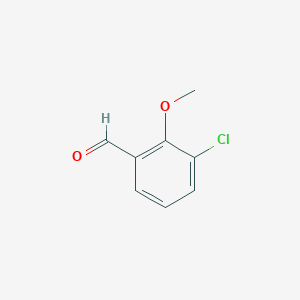
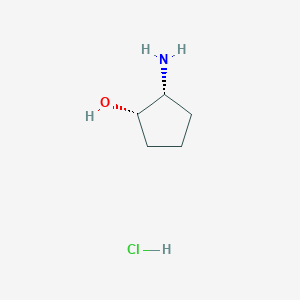

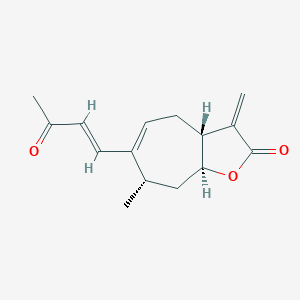
![Pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B112336.png)
